AT7867 - 857531-00-1

AT7867

Catalog Number: EVT-260328
CAS Number: 857531-00-1
Molecular Formula: C20H20ClN3
Molecular Weight: 337.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AT7867 is a synthetic, small molecule belonging to the class of pyrazole compounds. [] It has gained significant interest in scientific research for its potent inhibitory activity against several protein kinases, primarily AKT and p70 S6 kinase (p70S6K). [] This dual-inhibitory characteristic makes it a valuable tool in understanding cellular signaling pathways, particularly those involved in cell growth, proliferation, and survival. [, , ] Its role in scientific research extends to exploring its impact on various cancer cell lines and potential applications in regenerative medicine. [, , ]

Mechanism of Action

AT7867 functions as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of its target kinases, AKT and p70S6K. [, ] This binding prevents the kinases from phosphorylating their downstream substrates, thereby disrupting the signal transduction pathways that regulate cell growth, proliferation, and survival. [, ] Research also suggests that AT7867 might exert its inhibitory effects through AKT-dependent and AKT-independent mechanisms, indicating its potential to influence multiple cellular processes. [] One such AKT-independent mechanism involves the inhibition of sphingosine kinase 1 (SphK1), leading to the production of pro-apoptotic ceramide. [] This finding highlights the complexity of AT7867's action on cellular pathways.

Applications
  • Cancer Research: AT7867 has shown potent antitumor activity in various cancer cell lines, including colorectal cancer, [, ] triple-negative breast cancer, [] and glioblastoma. [, ] Studies have demonstrated its ability to inhibit cell survival, proliferation, and colony formation while also inducing apoptosis in these cancer cells. [, , , ] Its effects on colorectal cancer stem-like cells suggest its potential as a therapeutic target for cancers with a stem cell origin. []
  • Regenerative Medicine: AT7867 plays a role in enhancing the differentiation of pancreatic progenitor cells. [] Research has shown its ability to increase the percentage of specific pancreatic progenitor cell populations, leading to faster diabetes reversal in diabetic mice. [] This finding highlights its potential application in developing stem cell-based therapies for diabetes.
  • Pharmacodynamic Biomarker Development: AT7867 has been used in the development of pharmacodynamic biomarkers for AKT inhibition. [] Studies have demonstrated its ability to modulate the phosphorylation of downstream AKT targets, such as GSK-3β, PRAS40, and S6RP. [] This modulation has been validated in both tumor and surrogate tissues, including hair follicles, providing valuable tools for monitoring AKT inhibition in preclinical and clinical studies. []
  • Understanding Compensatory Signaling Pathways: AT7867 has been instrumental in understanding compensatory signaling pathways that can lead to adaptive resistance to targeted therapies. [] Through combinatorial drug screenings, researchers have identified synergistic combinations involving AT7867 that point to mechanistic linkages between different signaling pathways. [] This approach has revealed potential back-seat driver mutations that influence the effectiveness of combination therapies and highlighted critical nodes, such as p70S6K, as attractive targets for therapeutic intervention. []
Future Directions
  • Optimization of AT7867 for therapeutic applications: Despite its preclinical efficacy, further research is needed to address potential toxicity issues [] and enhance the bioavailability of AT7867 for clinical use. This could involve developing new formulations or analogs with improved pharmacological properties.

CCT128930

    Compound Description: CCT128930 is a pyrrolopyrimidine-based small molecule that functions as a potent, ATP-competitive inhibitor of AKT. It demonstrates anti-tumor activity in various cancer models, including glioblastoma, breast cancer, and uterine sarcoma .

MK-2206

    Compound Description: MK-2206 is an allosteric AKT inhibitor that binds to the pleckstrin homology domain of AKT, preventing its phosphorylation and activation. It is currently being investigated in clinical trials for various cancer types .

Triciribine

    Compound Description: Triciribine is another allosteric AKT inhibitor that specifically targets the AKT1 and AKT2 isoforms . It has shown efficacy in preclinical models of cancer and other diseases.

    Relevance: Similar to MK-2206, triciribine utilizes a different mechanism of AKT inhibition compared to AT7867. Interestingly, research suggests that while both triciribine and AT7867 can increase LDL receptor mRNA levels, they achieve this through different mechanisms. Triciribine primarily stabilizes LDLR mRNA, whereas AT7867 primarily induces the transcription of the LDLR gene, further highlighting the complex and nuanced effects of these compounds .

Properties

CAS Number

857531-00-1

Product Name

4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine

IUPAC Name

4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine

Molecular Formula

C20H20ClN3

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C20H20ClN3/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16/h1-8,13-14,22H,9-12H2,(H,23,24)

InChI Key

LZMOSYUFVYJEPY-UHFFFAOYSA-N

SMILES

C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

AT7867; AT 7867; AT-7867; AT7867 HCl; AT7867 dihydrochloride. AT7867 hydrochloride.

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.